

# 6-Bromo-2-(3-isopropoxypyhenyl)quinoline-4-carboxylic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: 6-Bromo-2-(3-isopropoxypyhenyl)quinoline-4-carboxylic acid

Cat. No.: B444178

[Get Quote](#)

## A Technical Guide to 6-Bromo-2-(3-isopropoxypyhenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **6-Bromo-2-(3-isopropoxypyhenyl)quinoline-4-carboxylic acid**, a heterocyclic compound belonging to the quinoline-4-carboxylic acid class. This class of molecules is of significant interest in medicinal chemistry due to its versatile scaffold, which is foundational to numerous therapeutic agents. This guide covers the compound's chemical identity, physicochemical properties, a probable synthetic pathway, and its potential biological relevance in the context of kinase inhibition.

## Chemical Identity and Structure

The nomenclature and structural details provide the fundamental identity of the compound.

- IUPAC Name: **6-bromo-2-(3-isopropoxypyhenyl)quinoline-4-carboxylic acid**.[\[1\]](#)
- 2D Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

## Physicochemical and Biological Data

Quantitative data is essential for assessing the compound's potential as a drug candidate. The following table summarizes known identifiers. Specific experimental data for this molecule is not widely available in public literature; however, the quinoline-4-carboxylic acid scaffold is extensively studied for its biological activities.[\[2\]](#)[\[3\]](#)

Property	Value	Source
CAS Number	445289-20-3	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>19</sub> H <sub>16</sub> BrNO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	386.25 g/mol	<a href="#">[4]</a> <a href="#">[7]</a>
Melting Point	Data not publicly available	-
Solubility	Data not publicly available	-
Biological Activity (IC <sub>50</sub> )	Data not publicly available for this specific compound. Derivatives of quinoline-4-carboxylic acid are known inhibitors of various protein kinases like CK2 and sirtuins (SIRT3). <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>	-

## Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for the synthesis and potential biological evaluation of this compound class.

The Doebner reaction is a classical and efficient three-component method for synthesizing 2-substituted quinoline-4-carboxylic acids.[\[11\]](#)[\[12\]](#) This one-pot synthesis involves the

condensation of an aniline, an aldehyde, and pyruvic acid.

**Principle:** The reaction proceeds via the formation of an N-arylimine (Schiff base) from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, intramolecular electrophilic cyclization, and subsequent oxidation to yield the aromatic quinoline product.[11]

**General Protocol:**

- **Reactant Preparation:** In a round-bottom flask, dissolve 1.0 equivalent of 4-bromoaniline (the aniline component) and 1.0 equivalent of 3-isopropoxybenzaldehyde (the aldehyde component) in a suitable solvent (e.g., ethanol or refluxing acetic acid).
- **Initiation:** Add 1.1 equivalents of pyruvic acid to the mixture.
- **Reaction:** Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
- **Purification:** Collect the solid product by filtration. Wash the crude product with a cold solvent (e.g., diethyl ether or cold ethanol) to remove unreacted starting materials.
- **Recrystallization:** Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture) to obtain the final **6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid**.
- **Characterization:** Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, Mass Spectrometry, and HPLC.

Given that the quinoline scaffold is a known "privileged structure" for developing kinase inhibitors, a common evaluation method is an in vitro kinase assay to determine the compound's inhibitory potency ( $IC_{50}$ ).[2]

**Principle:** This assay measures the activity of a specific protein kinase by quantifying the phosphorylation of a substrate. The ability of the test compound to inhibit this phosphorylation is measured, typically by detecting the amount of ATP consumed or the amount of phosphorylated substrate produced.

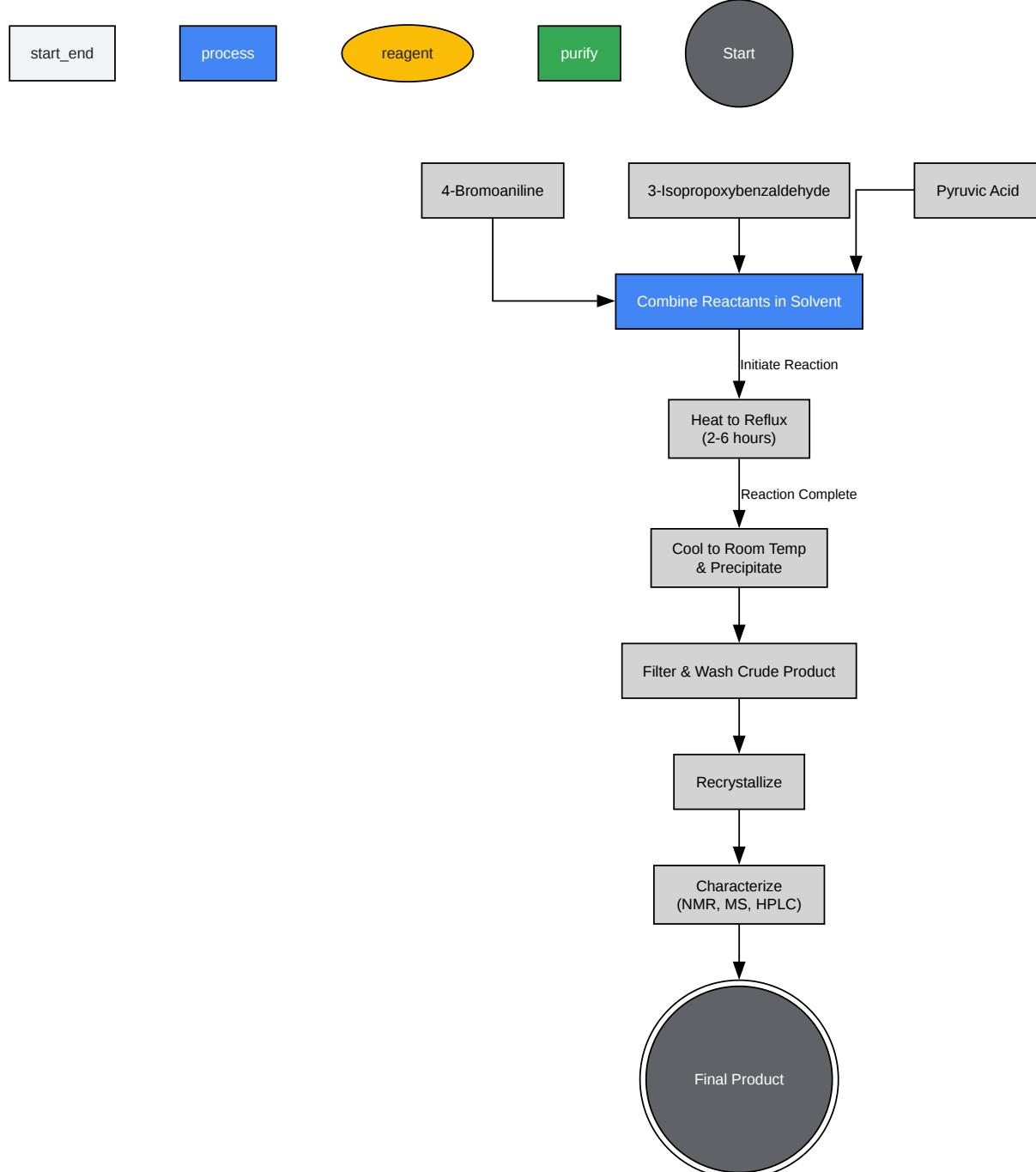
**General Protocol:**

- **Reagent Preparation:** Prepare a kinase buffer solution (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT). Prepare stock solutions of the kinase enzyme, the specific peptide substrate, and ATP. Dissolve the test compound (**6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid**) in DMSO to create a high-concentration stock solution.
- **Serial Dilution:** Perform serial dilutions of the test compound stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 μM to 1 nM).
- **Assay Plate Setup:** In a 96-well or 384-well plate, add the kinase, substrate, and the test compound at various concentrations to the kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls.
- **Reaction Initiation:** Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km value for the specific kinase).[13]
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes) within the region of linear enzyme kinetics.[13]
- **Detection:** Stop the reaction and quantify the kinase activity. This can be done using various methods:
  - **Luminescence-based:** Use a commercial kit (e.g., Kinase-Glo®) that measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
  - **Fluorescence-based:** Use a modified substrate that becomes fluorescent upon phosphorylation.
  - **Radiometric:** Use [ $\gamma$ -<sup>32</sup>P]ATP and measure the incorporation of the radioactive phosphate into the substrate.[13]

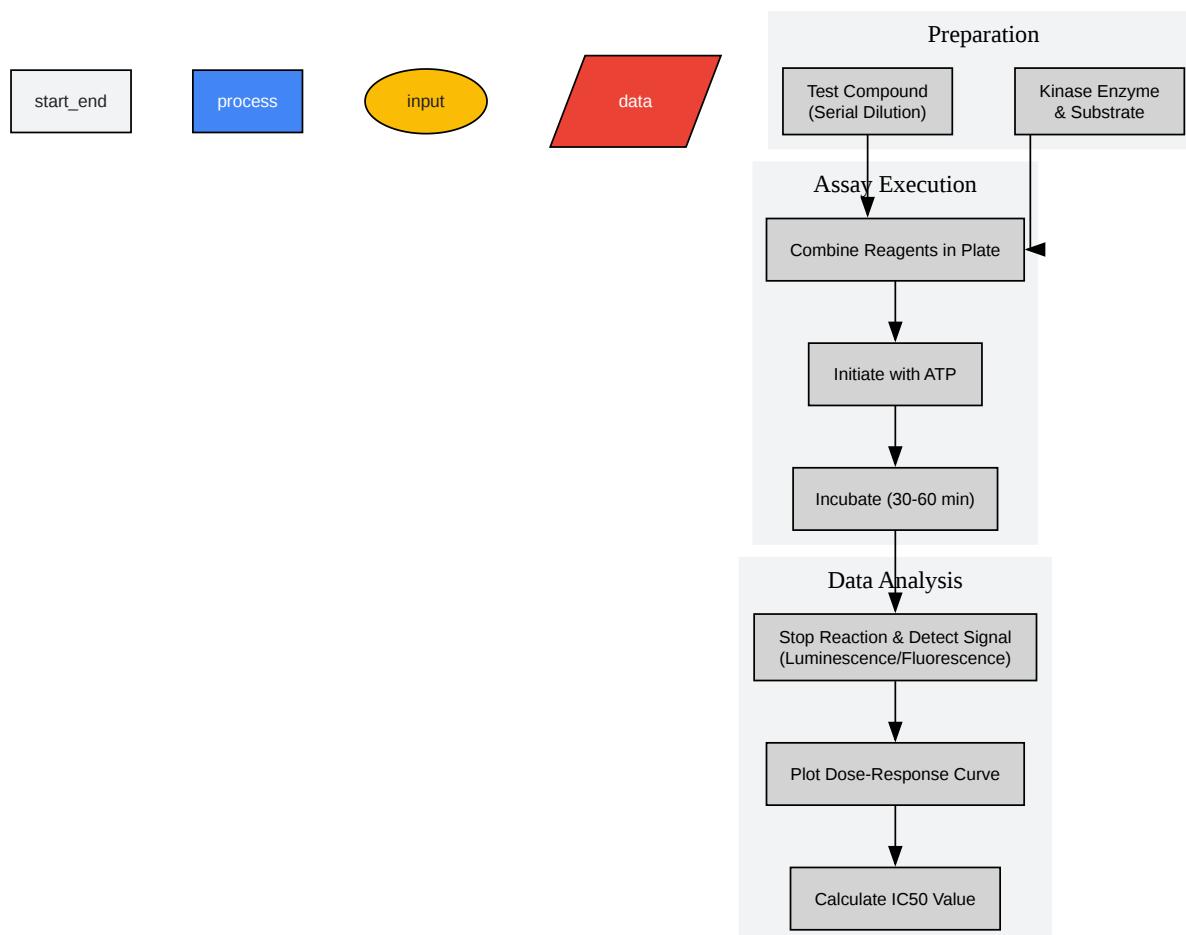
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the  $IC_{50}$  value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

## Visualized Workflows and Pathways

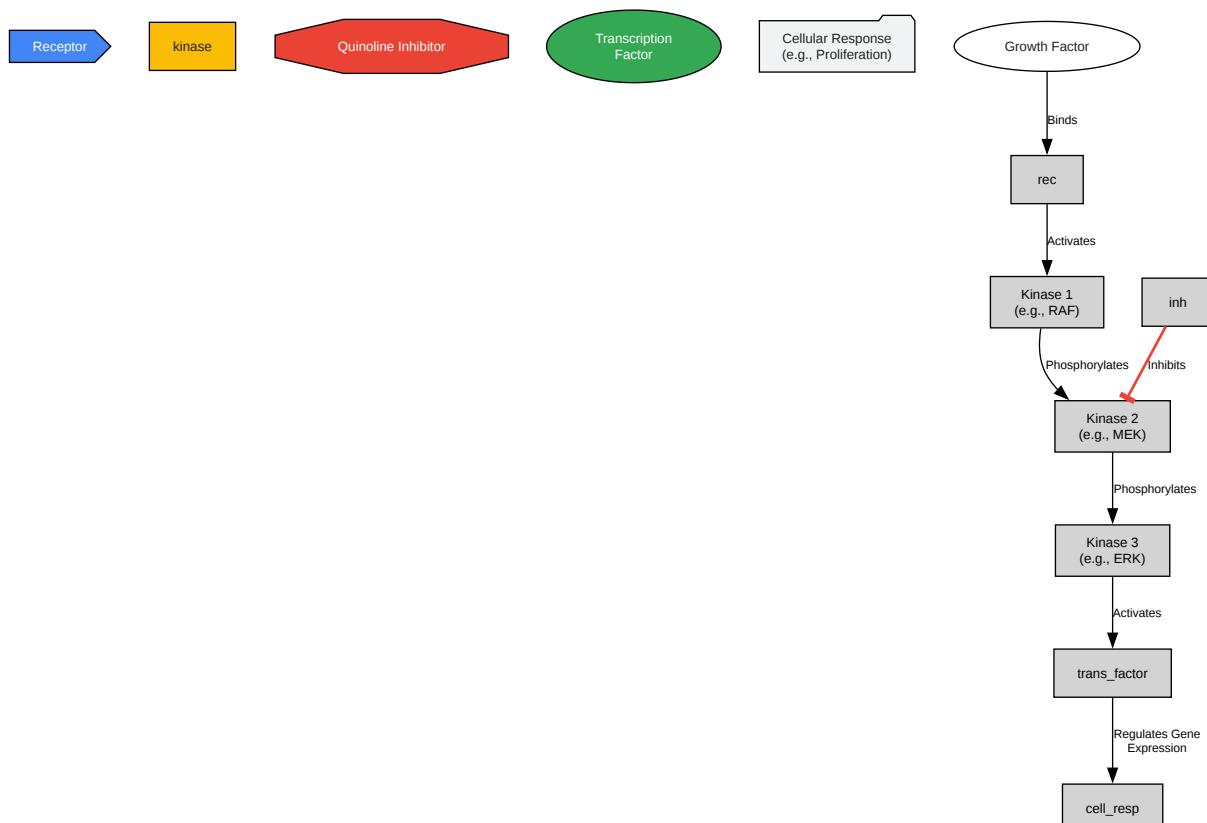
Diagrams help clarify complex relationships and processes in synthesis and biological systems.

[Click to download full resolution via product page](#)

Caption: General workflow for the Doebner synthesis of quinoline-4-carboxylic acids.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for in vitro kinase inhibitor screening.



[Click to download full resolution via product page](#)

Caption: A representative kinase cascade showing a potential point of inhibition.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pschemicals.com [pschemicals.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 445289-20-3 Cas No. | 6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 5. 6-BROMO-2-(3-ISOPROPOXY-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID | 445289-20-3 [chemicalbook.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. scbt.com [scbt.com]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Doebner reaction - Wikipedia [en.wikipedia.org]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Bromo-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b444178#6-bromo-2-3-isopropoxyphenyl-quinoline-4-carboxylic-acid-iupac-name-and-structure>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)